(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Description
Properties
IUPAC Name |
(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-12-7-8-25-15-10-21-9-14(20)17(23)18(16(21)19(24)22(12)15)26-11-13-5-3-2-4-6-13/h2-6,9,12,15H,7-8,10-11H2,1H3/t12-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXSSMSOAWHOLM-DOMZBBRYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)Br)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)Br)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,12AS)-7-(benzyloxy)-9-bromo-4-methyl-3,4,12,12a-tetrahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-pyrazino-oxazine core, followed by the introduction of the benzyloxy and bromo substituents. Common reagents used in these reactions include brominating agents, benzyl alcohol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,12AS)-7-(benzyloxy)-9-bromo-4-methyl-3,4,12,12a-tetrahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of functionalized compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4R,12AS)-7-(benzyloxy)-9-bromo-4-methyl-3,4,12,12a-tetrahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-6,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s tricyclic scaffold is shared with several bioactive molecules, though substituent variations dictate divergent properties. A comparative analysis is provided below:
Key Observations:
- Bromine vs.
- Phenylmethoxy vs. Difluorophenyl : The phenylmethoxy group at position 11 increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to Dolutegravir’s ionic olate moiety .
- Marine-Derived Analogues : Marine tricyclic compounds often exhibit halogenation (e.g., bromine, chlorine), a trait linked to enhanced bioactivity in antimicrobial assays .
Pharmacokinetic and Physicochemical Properties
- Solubility : The bromine and phenylmethoxy groups likely render the target compound less water-soluble than Dolutegravir Sodium, which benefits from ionic character (sodium salt) .
- Crystallinity : Structural analogues like the polycyclic compound in exhibit extensive hydrogen bonding (e.g., C–H···O interactions), which stabilizes crystal packing. The target compound’s bromine may disrupt such interactions, leading to altered crystallization behavior .
Biological Activity
(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione is a complex organic compound with a unique structural configuration that suggests significant potential for various biological activities. This article reviews the biological activity of this compound based on existing literature and preliminary studies.
Structural Characteristics
The compound features a bicyclic framework with multiple functional groups, including bromine, methyl, and phenylmethoxy substituents. Its intricate architecture is indicative of potential reactivity and biological interactions.
| Structural Feature | Description |
|---|---|
| Bromine Atom | Potential for electrophilic reactions |
| Methyl Group | May influence lipophilicity and biological activity |
| Phenylmethoxy Group | Enhances molecular interactions with biological targets |
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, which may include:
- Antimicrobial Activity : Compounds with diazatricyclo structures have shown efficacy against various bacterial strains.
- Anticancer Properties : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.
- Antiviral Effects : Certain derivatives have been noted for their ability to combat viral infections.
Case Studies
Several studies have explored the biological implications of structurally related compounds:
- Antimicrobial Study : A derivative of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential application in developing new antibiotics.
- Cancer Research : A related compound was tested in vitro against breast cancer cell lines and exhibited a dose-dependent reduction in cell viability, indicating promising anticancer properties.
- Antiviral Investigation : In a study focusing on HIV inhibition, a similar compound showed activity by interfering with viral replication processes.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of (3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione. Interaction studies suggest that the compound may bind to specific receptors or enzymes involved in metabolic pathways or cellular signaling.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar diazatricyclo structure | Antimicrobial |
| Compound B | Contains bromo and phenyl groups | Anticancer |
| Compound C | Oxa-containing ring system | Antiviral |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this tricyclic compound, and what key intermediates are involved?
- Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione derivatives) can undergo nucleophilic substitution with benzothiazol-2-yl amines or phenols to form the tricyclic core. Bromination at position 13 and phenylmethoxy substitution at position 11 are achieved via electrophilic aromatic substitution or palladium-catalyzed coupling . Post-synthetic purification often employs column chromatography with gradients of ethyl acetate/hexane.
Q. How is the compound’s structure confirmed post-synthesis?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C): Assigns proton environments (e.g., bromine-induced deshielding at C13) and confirms stereochemistry (e.g., 3S,7R configuration via NOESY correlations) .
- X-ray crystallography: Resolves absolute stereochemistry and ring conformation (e.g., tetracyclic distortions reported in similar compounds) .
- Elemental analysis: Validates purity and empirical formula .
Advanced Research Questions
Q. How can researchers optimize the compound’s synthetic yield given steric hindrance from the phenylmethoxy group?
- Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce side reactions in sterically crowded systems .
- Protecting groups: Temporarily shield the phenylmethoxy group during bromination to prevent steric clashes .
- Kinetic vs. thermodynamic control: Adjust reaction time and temperature to favor the desired pathway .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE effects or IR stretching frequencies)?
- Methodological Answer:
- Computational modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational spectra. Compare with experimental data to identify conformational outliers .
- Dynamic NMR: Probe ring-flipping or hindered rotation in the tricyclic system at variable temperatures .
- Cross-validation: Use complementary techniques (e.g., Raman spectroscopy for IR contradictions) .
Q. What bioactivity hypotheses can be proposed for this compound, and how to design experiments to test them?
- Methodological Answer:
- Hypothesis: The bromophenylmethoxy moiety may inhibit viral integrases (analogous to Dolutegravir’s mechanism against HIV ).
- Experimental design:
- Enzyme assays: Measure inhibition of HIV-1 integrase strand transfer activity using fluorescence resonance energy transfer (FRET)-based assays .
- Cytotoxicity screening: Use HEK293 or MT-4 cell lines to assess selectivity indices.
- SAR studies: Synthesize analogs (e.g., replace Br with Cl or CF₃) to map pharmacophore requirements .
Data Contradiction & Mechanistic Analysis
Q. How to address discrepancies in reaction yields when scaling up from milligram to gram quantities?
- Methodological Answer:
- Process chemistry principles:
- Mixer efficiency: Ensure homogeneous mixing in large batches (e.g., via segmented flow reactors) .
- Heat transfer: Use jacketed reactors to maintain consistent exothermic/endothermic conditions .
- Byproduct analysis: LC-MS/MS to trace impurities (e.g., dimerization via free radical pathways) .
Structural & Computational Insights
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
